

Technical Monograph: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 6-Bromo-2-ethoxy-3-methoxybenzaldehyde

Cat. No.: B13013752

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From Molecular Weight to Metabolic Stability: A Comprehensive Guide for Drug Discovery Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (often referred to as 6-bromo-o-vanillin) is a critical halogenated scaffold in medicinal chemistry. Unlike its isomer 5-bromovanillin, this compound features a bromine atom ortho to the aldehyde functionality and para to the methoxy group. This specific regiochemistry makes it a unique electrophile for Schiff base formation and a potent inhibitor of IRE1 α (Inositol-Requiring Enzyme 1 alpha), a key sensor in the Unfolded Protein Response (UPR) pathway linked to cancer cell survival.

This guide moves beyond basic stoichiometry to address the isotopic molecular weight implications for mass spectrometry, the regioselective synthesis challenges, and the NMR validation protocols required to distinguish it from its thermodynamic byproducts.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and pharmacokinetic quantification, the "average" molecular weight is insufficient due to the significant mass defect and isotopic abundance of bromine.

Property	Value	Technical Note
Formula	C ₈ H ₇ BrO ₃	
Average MW	231.04 g/mol	Used for molarity calculations in synthesis.
Monoisotopic Mass	229.9579 Da	Based on ⁷⁹ Br (50.7% abundance).
Isotope Pattern	1:1 Doublet	Distinctive M and M+2 peaks of equal intensity (⁷⁹ Br/ ⁸¹ Br).
Exact Mass (M+2)	231.9558 Da	Based on ⁸¹ Br (49.3% abundance).

Critical Insight for MS Analysis: When analyzing this compound via LC-MS, do not search for a single peak. You must validate the presence of the 1:1 isotopic doublet separated by 2.0 atomic mass units. Absence of this pattern indicates dehalogenation or misidentification.

Physical Characteristics[4]

- Appearance: Light yellow to orange crystalline powder.
- Melting Point: 102–105 °C.[1]
- Solubility: Soluble in DMSO (>50 mg/mL), Chloroform, and Ethyl Acetate. Sparingly soluble in water.
- Stability: Sensitive to oxidation; store under inert gas (Nitrogen/Argon) at -20°C for long-term retention.

Synthesis & Production Strategy

The Regioselectivity Challenge

Direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) typically yields the 5-bromo isomer.

- Cause: The free hydroxyl group (-OH) at C2 is a strong ortho/para director.[2] It directs the electrophilic bromine to the para position (C5).
- Solution: To force bromination at C6, the directing power of the hydroxyl group must be suppressed via acetylation. This allows the methoxy group (-OMe) at C3 to dominate, directing the bromine para to itself (C6).

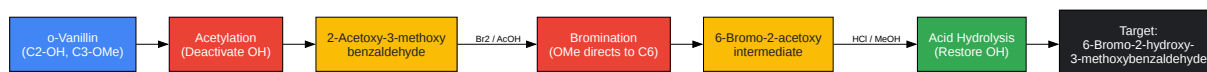
Validated Synthetic Workflow

The following protocol outlines the "Protection-Direction-Deprotection" strategy to ensure high regiochemical purity.

Step 1: Protection Acetylation of o-vanillin using acetic anhydride to form 2-acetoxy-3-methoxybenzaldehyde.

Step 2: Regioselective Bromination Bromination of the acetoxy intermediate. The acetoxy group is a weaker activator than the methoxy group. The -OMe group directs the incoming bromine to the C6 position.

Step 3: Hydrolysis Acid-catalyzed hydrolysis removes the acetyl group, restoring the phenol to yield the target 6-bromo-2-hydroxy-3-methoxybenzaldehyde.



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Figure 1: Strategic synthesis pathway utilizing steric and electronic control to achieve the C6-bromo isomer.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on proving you have the correct isomer. The 5-bromo impurity is a common artifact that renders biological data void.

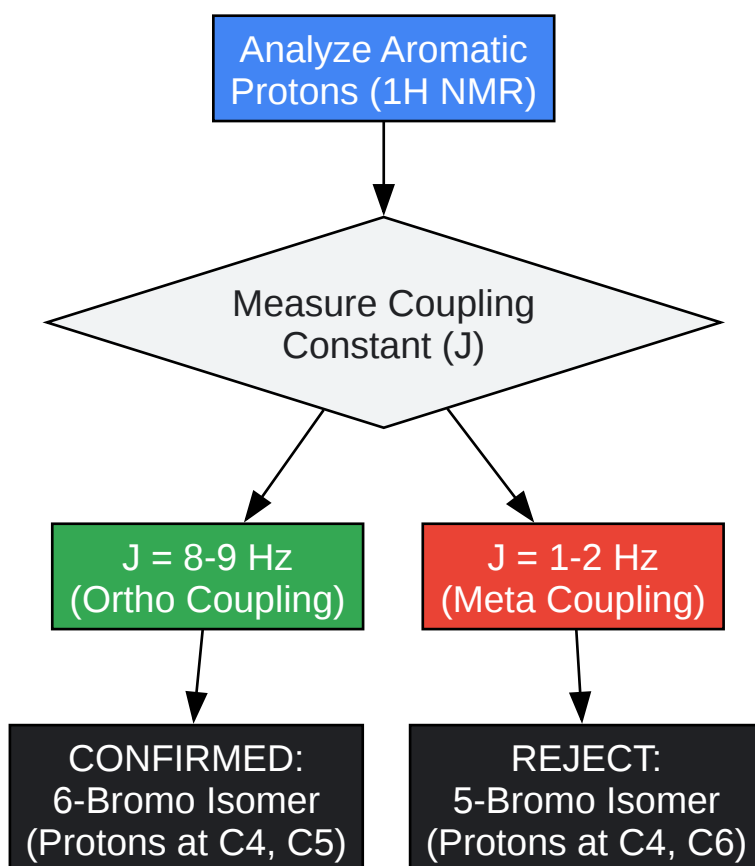
NMR Logic: The "Coupling Constant" Test

The definitive method to distinguish the 6-bromo target from the 5-bromo byproduct is ¹H NMR Coupling Constants (J-values) of the aromatic protons.

- Target (6-Bromo): Protons are at positions C4 and C5. These are ortho to each other.
 - Expected Signal: Two doublets with $J \approx 8.0 - 9.0$ Hz.
- Impurity (5-Bromo): Protons are at positions C4 and C6. These are meta to each other.
 - Expected Signal: Two doublets with $J \approx 1.0 - 2.0$ Hz.

Protocol:

- Dissolve 5 mg of sample in DMSO-d₆.
- Acquire ¹H NMR (minimum 300 MHz).^[3]
- Zoom into the aromatic region (7.0 – 8.0 ppm).
- Calculate J values. If $J < 3$ Hz, reject the batch (it is the 5-bromo isomer).



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Figure 2: NMR decision tree for structural validation of the brominated isomer.

Applications in Drug Discovery

IRE1 α Inhibition

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a potent inhibitor of the IRE1 α RNase activity (IC₅₀ \approx 0.08 μ M).[4] IRE1 α is a sensor of endoplasmic reticulum (ER) stress.

- Mechanism: It forms a Schiff base with specific lysine residues in the RNase domain of IRE1 α , preventing the splicing of XBP1 mRNA.
- Therapeutic Relevance: High XBP1s levels are associated with multiple myeloma and triple-negative breast cancer.

Intermediate for Alkaloid Synthesis

It serves as a precursor for the total synthesis of (±)-norannuradhapurine and other phenanthridine alkaloids. The bromine handle allows for palladium-catalyzed cross-coupling (Suzuki/Heck) to extend the carbon skeleton at the C6 position.

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